REACTION_CXSMILES
|
[OH-].[Na+].[CH2:3]1[O:7][C:6]2[CH:8]=[C:9]([OH:12])[CH:10]=[CH:11][C:5]=2[O:4]1.[Br:13][CH2:14][CH2:15]Br>O>[CH2:3]1[O:4][C:5]2[CH:11]=[CH:10][C:9]([O:12][CH2:15][CH2:14][Br:13])=[CH:8][C:6]=2[O:7]1 |f:0.1|
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C1OC2=C(O1)C=C(C=C2)O
|
Name
|
|
Quantity
|
0.37 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
further washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The product was dried over magnesium sulfate anhydride
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by (NH) silica gel column chromatography (hexane/ethyl acetate system), whereby the title compound 0.30 g, 34%
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
|
Type
|
|
Smiles
|
C1OC=2C=C(OCCBr)C=CC2O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |